

Swainsonine for Cancer Therapy: A Technical Guide on Mechanisms and Preclinical Evidence

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Compound of Interest

Compound Name: Swainsonine

Cat. No.: B1682842

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Abstract

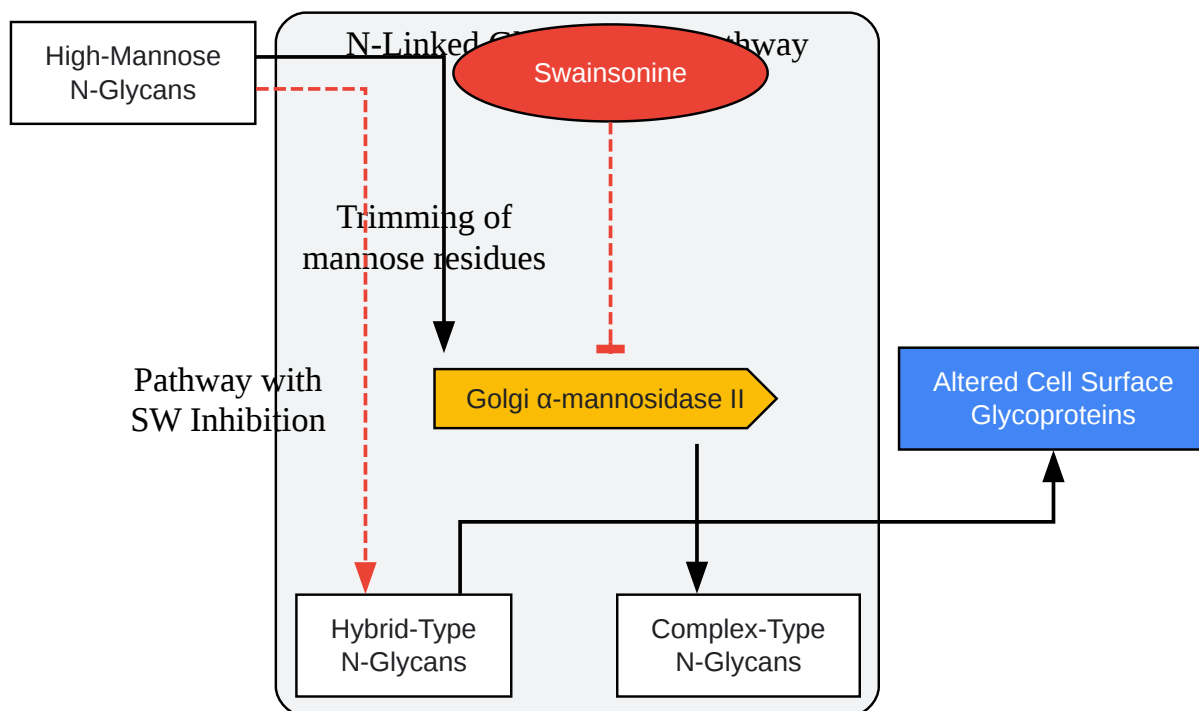
Swainsonine (SW), an indolizidine alkaloid, has emerged as a compound of significant interest in oncology due to its multifaceted anti-cancer properties. Primarily known as a potent inhibitor of Golgi α -mannosidase II, **swainsonine** disrupts the N-linked glycosylation pathway, leading to profound alterations in the structure of cell surface glycoproteins. This interference has downstream consequences that include the inhibition of tumor growth and metastasis, induction of apoptosis, and potent immunomodulatory effects.[1][2][3] This technical guide synthesizes the core mechanisms of action, summarizes key preclinical quantitative data from both in vitro and in vivo studies, details common experimental protocols, and visualizes the critical signaling and experimental pathways to provide a comprehensive resource for the research and drug development community.

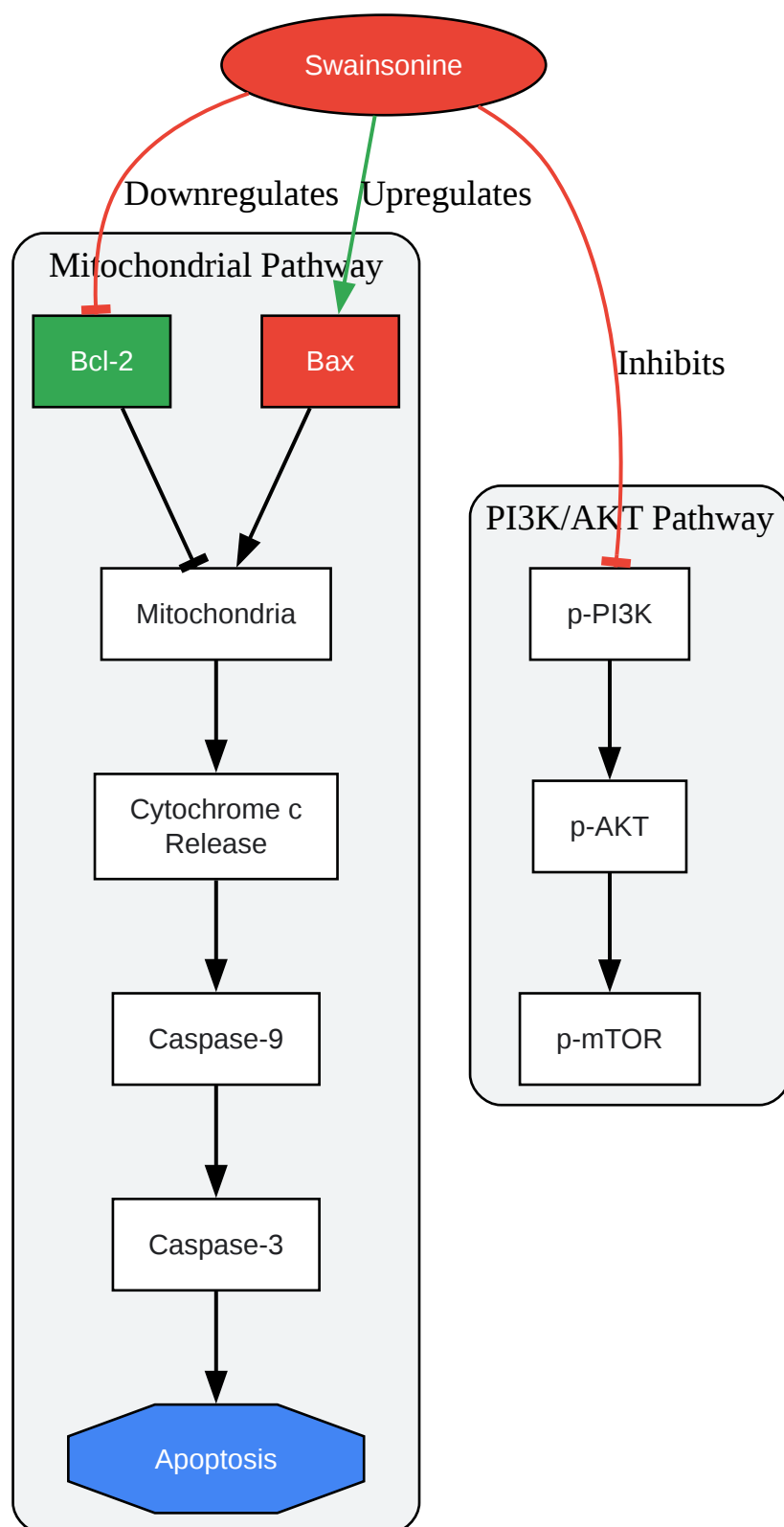
Core Mechanism of Action: Glycosylation Inhibition

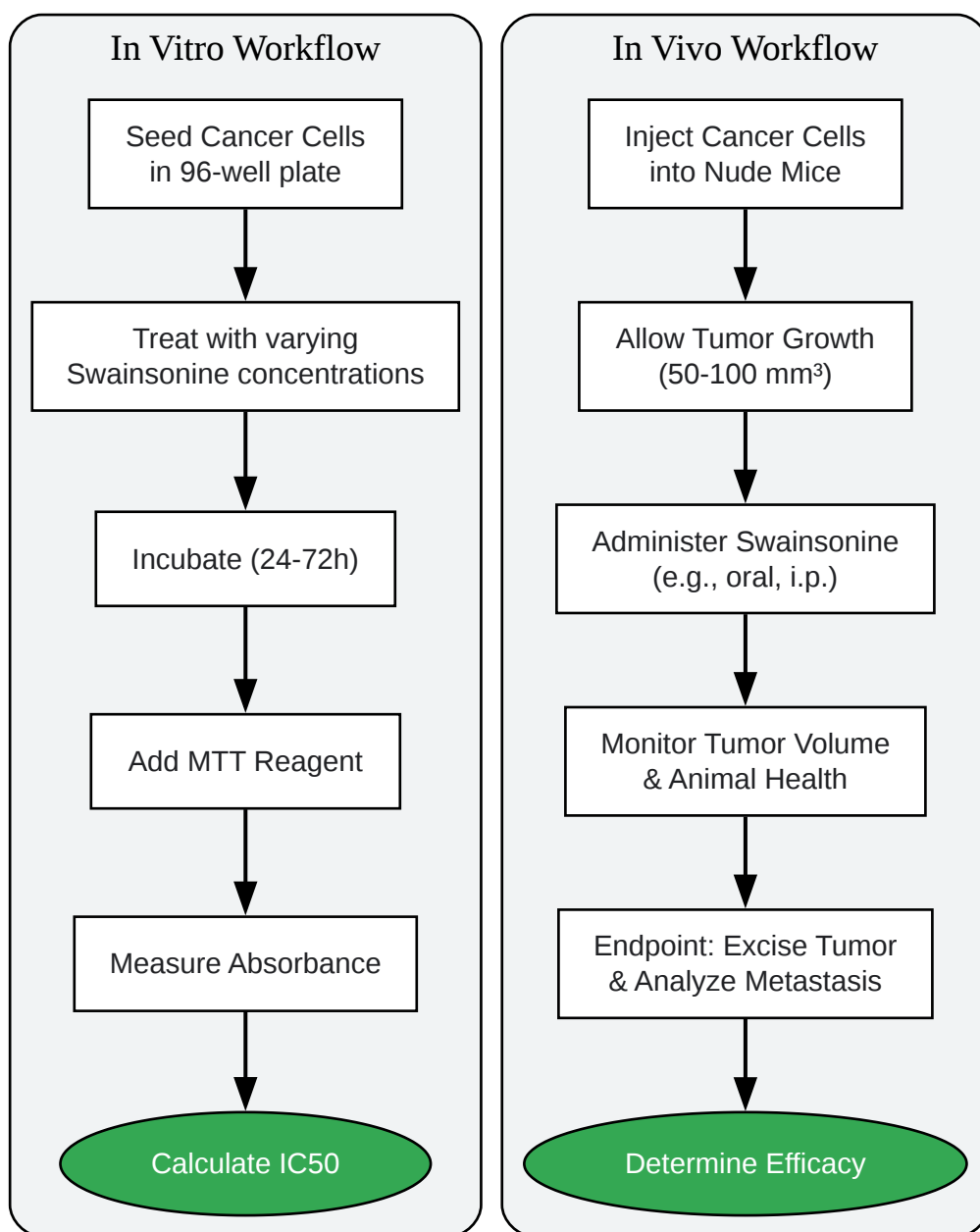
Swainsonine's principal molecular target is Golgi α -mannosidase II, a key enzyme in the N-linked glycosylation pathway.[4][5][6] This enzyme is responsible for trimming mannose residues from high-mannose oligosaccharides, a critical step for the synthesis of complex-type N-glycans.[7]

By inhibiting this enzyme, **swainsonine** causes an accumulation of hybrid-type glycans on the cell surface.[4] This alteration of the glycan profile on crucial cell surface proteins—such as growth factor receptors, integrins, and adhesion molecules—disrupts their function and triggers several anti-neoplastic effects.[8] Though effective, **swainsonine**'s utility has been hampered

by its non-selective inhibition of other human α -mannosidases, particularly the lysosomal MAN2B1, which can lead to side effects resembling α -mannosidosis.^[7]







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